2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)-
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Overview
Description
2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a furan ring, a carboxamide group, a methoxyphenyl group, and a phenylsulfinyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)- typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: This step often involves the reaction of the furan derivative with an amine in the presence of coupling agents like EDCI or DCC.
Attachment of the Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or through a Suzuki coupling reaction.
Incorporation of the Phenylsulfinyl Group: This step may involve the oxidation of a phenylthio group to a phenylsulfinyl group using oxidizing agents like m-CPBA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the phenylsulfinyl group, yielding a phenylthio derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of phenylthio derivatives
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-(3-methoxyphenyl)-N-methyl-
- N-(3-methoxyphenyl)tetrahydro-2-furancarboxamide
Uniqueness
2-Furancarboxamide, N-(3-methoxyphenyl)-5-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
779327-16-1 |
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Molecular Formula |
C18H15NO4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(benzenesulfinyl)-N-(3-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H15NO4S/c1-22-14-7-5-6-13(12-14)19-18(20)16-10-11-17(23-16)24(21)15-8-3-2-4-9-15/h2-12H,1H3,(H,19,20) |
InChI Key |
RFGVCMAWUAVBHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)S(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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